Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15800243
InChI: InChI=1S/C11H17NO3/c1-2-15-9(14)11-5-3-10(12,4-6-11)7-8(11)13/h2-7,12H2,1H3
SMILES:
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol

Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate

CAS No.:

Cat. No.: VC15800243

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate -

Specification

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
IUPAC Name ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate
Standard InChI InChI=1S/C11H17NO3/c1-2-15-9(14)11-5-3-10(12,4-6-11)7-8(11)13/h2-7,12H2,1H3
Standard InChI Key SZBFBEZMGNARBK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C12CCC(CC1)(CC2=O)N

Introduction

Chemical Identity and Structural Profile

Molecular Characteristics

Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate has the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . Its IUPAC name, ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate, reflects the bicyclic framework with substituents at the 1-, 2-, and 4-positions. The compound’s structural rigidity arises from the bicyclo[2.2.2]octane system, which imposes a chair-like conformation, optimizing spatial orientation for molecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1544662-57-8
Molecular FormulaC₁₁H₁₇NO₃
Molecular Weight211.26 g/mol
IUPAC NameEthyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate
SMILESCCOC(=O)C12CCC(CC1)(C(=O)N2)N

Structural Analysis and Conformational Stability

X-ray crystallography and computational studies of analogous bicyclo[2.2.2]octane derivatives reveal a strained yet stable framework with bond angles and lengths conducive to bioisosteric replacement of aromatic rings . The 2-oxo group introduces polarity, while the ethyl carboxylate enhances solubility in organic solvents. Nuclear magnetic resonance (NMR) spectra of related compounds show distinct signals for the amino (δ 1.5–2.0 ppm) and carbonyl (δ 170–175 ppm) groups, confirming the substituents’ electronic environments .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate typically involves multi-step reactions starting from bicyclo[2.2.2]octanone precursors. A patented method outlines the following sequence:

  • Alkylation: Bicyclo[2.2.2]octanone is alkylated with ethyl chloroacetate to introduce the carboxylate moiety.

  • Amination: The ketone group at position 2 is converted to an amine via reductive amination using ammonium acetate and sodium cyanoborohydride.

  • Oxidation: Selective oxidation of a secondary alcohol intermediate yields the 2-oxo group.

Recent optimizations focus on iodocyclization strategies, where cyclohexene derivatives undergo iodine-mediated ring closure to form the bicyclic core . For example, treatment of alkenyl alcohols with molecular iodine in acetonitrile achieves cyclization in yields exceeding 70% .

Industrial-Scale Production Challenges

Scalability remains hindered by the need for chromatographic purification and low yields in amination steps (40–50%). Advances in flow chemistry and catalytic methods, such as palladium-catalyzed cross-couplings, are being explored to improve efficiency .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The bicyclo[2.2.2]octane system serves as a phenyl ring bioisostere, offering improved metabolic stability and reduced toxicity compared to aromatic counterparts . For instance, replacing a para-substituted phenyl group in a myeloperoxidase inhibitor with the bicyclo scaffold increased lipophilicity (LogP +0.3) while maintaining enzymatic inhibition (IC₅₀ = 12 nM) .

Enzyme Inhibition

Derivatives of this compound exhibit potent activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS), critical targets in anticancer therapy . Structural analogs with thieno[2,3-d]pyrimidine moieties demonstrate dual inhibition, with IC₅₀ values in the nanomolar range .

Table 2: Biological Activities of Analogous Compounds

CompoundTargetIC₅₀ (nM)Source
6-Methyl thieno-pyrimidineTS/DHFR8–12
Bicyclo[2.2.2]octane derivativeMyeloperoxidase12

Comparative Analysis with Related Bioisosteres

Bicyclo[2.2.2]Octane vs. Cubane

While cubane offers superior symmetry, it suffers from thermal instability (>150°C decomposition) . The bicyclo[2.2.2]octane core remains stable under physiological conditions, making it preferable for in vivo applications .

Advantages Over Bicyclo[1.1.1]Pentane

The larger ring system accommodates bulkier substituents without steric clash, enabling diverse functionalization .

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